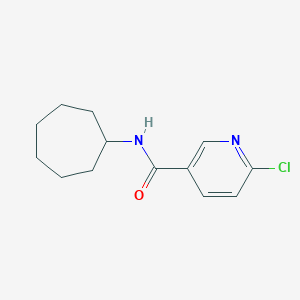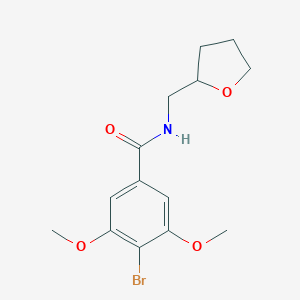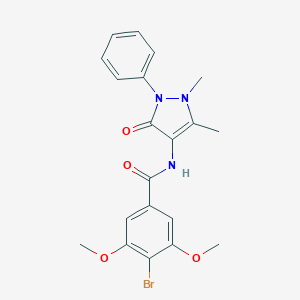
N-(5-chloro-2,4-dimethoxyphenyl)-2,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2,4-difluorobenzenesulfonamide, commonly known as "CDMBS," is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that possesses potential therapeutic properties due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of CDMBS is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. CAIX plays a crucial role in tumor growth and survival by regulating the pH of the tumor microenvironment. Inhibition of CAIX activity by CDMBS results in a decrease in tumor growth and an increase in tumor cell death.
Biochemical and Physiological Effects:
CDMBS has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. CDMBS also inhibits the migration and invasion of cancer cells, which are crucial steps in the metastatic process. Additionally, CDMBS has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CDMBS is its relatively simple synthesis method, which allows for large-scale production. CDMBS has also been found to be stable under various conditions, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of CDMBS is its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on CDMBS. One potential direction is the development of more efficient synthesis methods to increase yield and purity. Another direction is the investigation of its potential use in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of CDMBS and its effects on various physiological processes.
Méthodes De Synthèse
CDMBS can be synthesized by reacting 2,4-difluoronitrobenzene with 5-chloro-2,4-dimethoxyaniline in the presence of a base. The resulting product is then treated with sulfuryl chloride to form CDMBS. This method of synthesis is relatively simple and has been optimized to yield high purity and high-quality CDMBS.
Applications De Recherche Scientifique
CDMBS has been extensively studied in scientific research for its potential therapeutic properties. It has been found to exhibit antitumor activity by inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer. CDMBS has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C14H12ClF2NO4S |
|---|---|
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
N-(5-chloro-2,4-dimethoxyphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H12ClF2NO4S/c1-21-12-7-13(22-2)11(6-9(12)15)18-23(19,20)14-4-3-8(16)5-10(14)17/h3-7,18H,1-2H3 |
Clé InChI |
DZWPVYZRDGWYOT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl)OC |
SMILES canonique |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)

